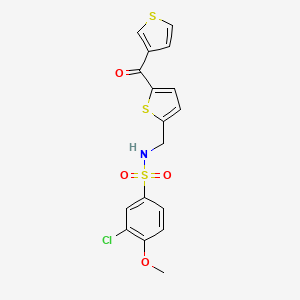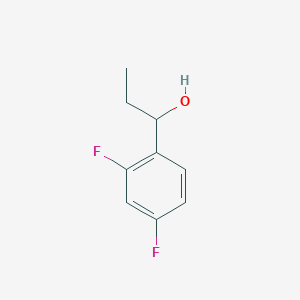
(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the pyrazole family and has been found to exhibit various biological activities. In
Scientific Research Applications
Functionalization Reactions and Theoretical Studies
Research on pyrazole derivatives, similar to the compound , indicates that these molecules are subject to experimental and theoretical studies to understand their reactivity and potential applications. For instance, the functionalization reactions of pyrazole derivatives with different reactants have been explored, offering insights into their chemical behavior and potential for creating new compounds with various applications in medicinal chemistry and materials science (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Metal–Organic Frameworks (MOFs)
Compounds containing pyridinyl groups have been utilized in the synthesis of metal–organic frameworks (MOFs). These frameworks exhibit unique properties such as high surface area, porosity, and structural diversity, making them suitable for applications in gas storage, separation, and catalysis (Gong-ming Sun et al., 2012).
Antimicrobial and Antitumor Activities
Pyridine and pyrazole derivatives have been extensively studied for their antimicrobial and antitumor activities. Such compounds, through structural modifications, exhibit potential as bioactive materials against various bacterial strains and cancer cell lines, highlighting their importance in the development of new therapeutic agents (Zou Xun-Zhong et al., 2020).
Heterocyclic Compounds Synthesis
The synthesis and study of heterocyclic compounds, which include pyrazole and pyridine moieties, reveal their significance in pharmaceutical chemistry. These compounds have been investigated for their antimicrobial, anticancer activities, and their interactions with biological targets, providing a basis for drug design and discovery efforts (Asmaa M. Fahim et al., 2021).
properties
IUPAC Name |
(Z)-3-(1-benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16(2)25-22(28)19(12-23)11-21-20(18-9-6-10-24-13-18)15-27(26-21)14-17-7-4-3-5-8-17/h3-11,13,15-16H,14H2,1-2H3,(H,25,28)/b19-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLZKLBGRRTJE-ODLFYWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)

![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)




![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)
